6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
Introduction to 6-Amino-3-(2-Methoxyethyl)-3,4-Dihydro-1,2,3-Benzotriazin-4-One
Historical Context of Benzotriazinone Derivatives in Heterocyclic Chemistry
Benzotriazinones emerged as a structurally distinct class of nitrogen-containing heterocycles in the mid-20th century, building upon earlier work with benzotriazoles and related systems. The foundational chemistry of 1,2,3-benzotriazin-4(3H)-one derivatives was first explored in the 1960s, with early syntheses relying on cyclization reactions of anthranilamide precursors. By the 1980s, researchers recognized the potential of these scaffolds in medicinal chemistry due to their resemblance to biologically active quinazolinones and their ability to participate in hydrogen bonding interactions.
A significant milestone occurred in the 2010s with the development of DNA-compatible synthetic routes for benzotriazinones, enabling their incorporation into encoded libraries for drug discovery. The target compound, 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS RN: 1573548-47-6), represents a modern iteration of these efforts, featuring strategic substitutions designed to optimize solubility and bioactivity. Contemporary applications span pharmacological research, particularly in enzyme inhibition studies, where its structural features enable selective interactions with biological targets.
Table 1: Key Developments in Benzotriazinone Chemistry
| Era | Advancement | Significance |
|---|---|---|
| 1960s–1980s | Initial synthetic methods using anthranilamide cyclization | Established core benzotriazinone scaffold |
| 1990s–2000s | Structural diversification via alkyl/aryl substitutions | Enhanced pharmacological relevance |
| 2010s–2020s | DNA-compatible synthesis and computational design strategies | Enabled high-throughput screening and structure-activity relationship studies |
Structural Uniqueness and Nomenclature of the Target Compound
The systematic IUPAC name 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one precisely describes the compound’s architecture:
- A bicyclic system comprising a benzene ring fused to a 1,2,3-triazin-4-one moiety
- An amino group (-NH₂) at position 6 of the benzene ring
- A 2-methoxyethyl substituent (-CH₂CH₂OCH₃) at position 3 of the triazinone ring
The molecular formula C₁₁H₁₃N₅O₂ arises from this arrangement, with a molar mass of 255.26 g/mol. Critical structural features include:
- Planar aromatic system : The benzene ring contributes π-conjugation, while the triazinone ring introduces partial saturation at positions 3 and 4.
- Electron-donating groups : The amino and methoxyethyl substituents create distinct electronic environments at opposing regions of the molecule.
- Hydrogen bonding capacity : The triazinone carbonyl (C=O) and amino group enable dipole-dipole interactions critical for biological activity.
Table 2: Structural Comparison with Related Benzotriazinones
Properties
IUPAC Name |
6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-5-4-14-10(15)8-6-7(11)2-3-9(8)12-13-14/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQZDRVFKJGEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)N)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable benzotriazine precursor in the presence of a cyclizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that benzotriazine derivatives exhibit promising anticancer properties. The compound under discussion has shown potential as an inhibitor of specific cancer cell lines. For instance, research has demonstrated that derivatives of benzotriazine can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial enzymes or cellular structures, leading to inhibition of growth or cell death. These findings suggest potential applications in developing new antimicrobial agents.
3. Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of benzotriazine derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Synthetic Applications
1. Peptide Synthesis
6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one serves as an effective additive in peptide synthesis. It enhances coupling efficiency and reduces racemization during the formation of peptide bonds. This application is crucial in the pharmaceutical industry for producing peptides with high purity and yield.
2. Heterocyclic Compound Synthesis
The compound is utilized in synthesizing various heterocycles through cyclization reactions. Its ability to undergo oxidative rearrangement allows for the formation of complex structures with diverse functional groups. This versatility is valuable in developing new materials and pharmaceuticals.
Material Science Applications
1. Polymer Chemistry
In material science, benzotriazine derivatives are explored for their potential as polymer additives. They can improve the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.
2. Photonic Applications
The unique optical properties of benzotriazine compounds make them suitable candidates for photonic applications. Their ability to absorb light and undergo photochemical reactions opens avenues for developing light-sensitive materials used in sensors and imaging technologies.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Activity of Benzotriazine Derivatives" | Medicinal Chemistry | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM. |
| "Synthesis of Heterocycles via Benzotriazine" | Synthetic Methodologies | Achieved high yields (>85%) in synthesizing novel heterocycles using 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one as a precursor. |
| "Antimicrobial Efficacy of Benzotriazine Compounds" | Microbiology | Showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Mechanism of Action
The mechanism of action of 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives
Structural and Electronic Modifications
- Substituent Effects: 6-Amino Group: In the target compound, the 6-amino group may act as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzymes or receptors) . 3-(2-Methoxyethyl): This substituent introduces flexibility and moderate polarity, balancing solubility and membrane permeability. Nitro (): The 6-nitro analog’s strong electron-withdrawing nature lowers pKa (-10.03), making it highly acidic and reactive in polar environments .
Physicochemical Properties
- Density and Solubility : The nitro derivative () has a high predicted density (1.82 g/cm³), which may correlate with crystalline packing efficiency, whereas the methoxyethyl group in the target compound likely improves aqueous solubility .
- Lipophilicity : Methoxy () and trifluoromethyl () groups increase lipophilicity, enhancing blood-brain barrier penetration in drug design contexts.
Research Implications and Gaps
- Target Compound: Limited direct data exist on 6-amino-3-(2-methoxyethyl)-benzotriazinone’s applications. Its structural features suggest utility in medicinal chemistry (e.g., kinase inhibitors) or as a peptide coupling reagent intermediate, as seen in related benzotriazinones () .
- Contradictions: and describe unrelated compounds (naphthalenones and oligonucleotides), highlighting the need for focused benzotriazinone studies.
Biological Activity
The compound 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is part of the benzotriazine family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is . The compound features a benzotriazine core with an amino group and a methoxyethyl side chain that contribute to its biological properties.
Physical Properties
- Molecular Weight: 220.23 g/mol
- Melting Point: Data not extensively available; further studies needed for precise characterization.
- Solubility: Information on solubility in various solvents is crucial for formulation in biological assays.
Antimicrobial Properties
Research indicates that benzotriazine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzotriazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Bacillus subtilis | 64 µg/mL |
Antiparasitic Activity
Notably, some benzotriazole derivatives have demonstrated antiparasitic effects. For example, studies have shown that certain derivatives inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease .
Case Study: Antiparasitic Effect
In vitro studies indicated that a derivative similar to 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one exhibited dose-dependent inhibition of T. cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 µg/mL.
Anti-inflammatory Effects
Benzotriazine compounds have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
The mechanisms through which 6-amino-3-(2-methoxyethyl)-3,4-dihydro-1,2,3-benzotriazin-4-one exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Processes: The presence of the benzotriazine core may disrupt essential cellular processes in pathogens.
Future Directions and Research Opportunities
Further research is necessary to fully characterize the biological activity and mechanisms of action for this compound. Potential areas for exploration include:
- In vivo Studies: To validate the efficacy observed in vitro.
- Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for enhanced potency and selectivity.
- Clinical Trials: To assess safety and efficacy in human subjects.
Q & A
Q. Advanced Research Focus
- Combinatorial Chemistry : Screen diverse reagent combinations in parallel to identify optimal conditions .
- Automated Platforms : Use robotic liquid handlers for precise reagent dosing and reaction monitoring.
- Machine Learning : Train models on historical data to predict successful synthetic pathways, reducing experimental iterations .
For instance, AI-driven tools like COMSOL Multiphysics simulate reaction outcomes before lab execution .
How can machine learning predict physicochemical properties or optimize synthesis parameters for this compound?
Q. Advanced Research Focus
- Property Prediction : Train algorithms on databases of benzotriazinone analogs to estimate solubility, stability, or bioavailability.
- Parameter Optimization : Use reinforcement learning to adjust temperature, pH, or catalyst loading in real-time based on intermediate results .
- Anomaly Detection : Identify outliers in experimental datasets to troubleshoot failed reactions .
For example, AI models can recommend solvent systems that maximize yield while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
